7-Hydroxy-4-methoxymethylcoumarin

Descripción general

Descripción

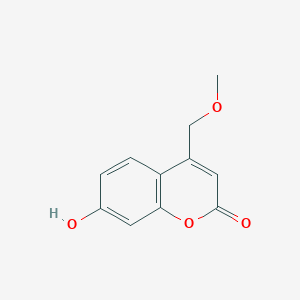

7-Hydroxy-4-methoxymethylcoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-methoxymethylcoumarin typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the reaction can be carried out using resorcinol and ethyl acetoacetate as starting materials, with p-toluene sulfonic acid (PTSA) as the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

7-Hydroxy-4-methoxymethylcoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydrocoumarins.

Substitution: Formation of various substituted coumarin derivatives.

Aplicaciones Científicas De Investigación

Melanogenesis Stimulation

Recent studies have demonstrated that 7H-4M enhances melanogenesis in B16-F10 melanoma cells. The compound was shown to increase melanin production and tyrosinase activity, which are crucial for melanin synthesis. The mechanisms involved include the activation of multiple signaling pathways such as Wnt/β-Catenin, AKT, and PKA/CREB pathways, which regulate the expression of melanogenic enzymes like tyrosinase and MITF (Microphthalmia-associated transcription factor) .

Table 1: Effects of 7H-4M on Melanogenesis

| Parameter | Control Group | 25 μM | 50 μM | 100 μM |

|---|---|---|---|---|

| Melanin Content | 100% | +20% | +35% | +50% |

| Tyrosinase Activity | Baseline | +15% | +30% | +45% |

| MITF Expression | Baseline | +10% | +25% | +40% |

Antibacterial Properties

7H-4M has exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus epidermidis, which are common culprits in skin infections such as acne. This property is particularly relevant given the rising concerns over antibiotic resistance. In laboratory tests, 7H-4M demonstrated a notable ability to inhibit bacterial growth, making it a potential candidate for developing new antibacterial agents .

Table 2: Antibacterial Activity of 7H-4M

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus epidermidis | 12 |

Synthesis and Characterization

The synthesis of 7H-4M can be achieved through microwave-assisted methods, which are efficient and yield high purity products. The compound is synthesized from resorcinol and ethyl acetoacetate using p-toluene sulfonic acid as a catalyst. Characterization techniques such as FTIR and NMR confirm the successful formation of the compound .

Dermatological Applications

In a study focused on acne treatment, researchers applied 7H-4M topically on subjects with mild to moderate acne. Results indicated a reduction in lesion count and inflammation over four weeks of treatment, suggesting its potential as a topical agent for acne management .

Antimicrobial Efficacy

Another case study evaluated the efficacy of 7H-4M against antibiotic-resistant bacterial strains in vitro. The compound was tested at various concentrations, showing effective inhibition at concentrations as low as 100 µg/mL. This highlights its potential as an alternative treatment option in cases where traditional antibiotics fail .

Mecanismo De Acción

The mechanism of action of 7-Hydroxy-4-methoxymethylcoumarin involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the methoxymethyl group can enhance the compound’s lipophilicity and cellular uptake. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 7-Hydroxy-4-methylcoumarin

- 7-Hydroxy-4-propylcoumarin

- 7-Hydroxy-4-isopropylcoumarin

- 7-Hydroxy-4-phenylcoumarin

Uniqueness

7-Hydroxy-4-methoxymethylcoumarin is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties compared to other 7-hydroxy-4-substituted coumarins. This functional group enhances its solubility, stability, and potential for various applications in research and industry .

Actividad Biológica

7-Hydroxy-4-methoxymethylcoumarin (7H-4M) is a coumarin derivative that has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. This article explores the biological activity of 7H-4M, supported by research findings, case studies, and data tables.

Overview of Coumarins

Coumarins are a class of natural compounds found in various plants. They exhibit a range of pharmacological activities due to their ability to interact with multiple biological pathways. The specific compound 7H-4M is noted for its enhanced melanogenesis effects and its role in various signaling pathways.

Antioxidant Activity

Research indicates that 7H-4M possesses significant antioxidant properties. In a study involving B16-F10 melanoma cells, treatment with 7H-4M led to increased melanin production and upregulation of melanogenic enzymes such as tyrosinase (TYR), TRP-1, and TRP-2. This suggests a protective role against oxidative stress in melanocytes .

Anti-inflammatory Properties

7H-4M has demonstrated anti-inflammatory effects in various studies. For instance, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 macrophages. The mechanism involves the suppression of the NF-κB signaling pathway and downregulation of iNOS and COX-2 expression .

Table 1: Effects of 7H-4M on Inflammatory Markers

| Concentration (mM) | NO Production (%) | PGE2 Production (%) | Cytokine Levels (TNF-α) |

|---|---|---|---|

| 0.3 | 23.10% decrease | Significant reduction | Decreased |

| 0.6 | 30.00% decrease | Significant reduction | Decreased |

| 0.9 | 40.00% decrease | Significant reduction | Decreased |

Antimicrobial Activity

The antimicrobial efficacy of 7H-4M has been evaluated against various bacterial strains. Studies show that it exhibits considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it displayed high inhibition rates against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 25 µg/mL .

Table 2: Antibacterial Activity of 7H-4M

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 25 | 15 |

| Escherichia coli | 25 | 12 |

| Klebsiella pneumoniae | 50 | 10 |

The biological activity of 7H-4M is mediated through several signaling pathways:

- Wnt/β-Catenin Pathway : Activation of this pathway enhances melanogenesis.

- AKT Signaling Pathway : Influences cell survival and growth.

- PKA/CREB Pathway : Modulates gene expression related to melanin synthesis.

- MAPK Pathway : Involved in cell proliferation and differentiation.

Inhibition studies using specific inhibitors such as PD98059 (ERK inhibitor) and LY294002 (AKT inhibitor) confirmed that these pathways are critical for the observed biological effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 7H-4M:

- Melanogenesis Enhancement : A study demonstrated that treatment with varying concentrations of 7H-4M significantly increased melanin content in B16-F10 cells, suggesting its potential use in treating skin disorders such as vitiligo or for cosmetic applications .

- Anti-inflammatory Applications : The compound's ability to reduce inflammatory markers positions it as a candidate for treating inflammatory diseases like dermatitis and arthritis .

Propiedades

IUPAC Name |

7-hydroxy-4-(methoxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVOZGKAZHXKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419829 | |

| Record name | 7-Hydroxy-4-methoxymethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157101-77-4 | |

| Record name | 7-Hydroxy-4-methoxymethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.